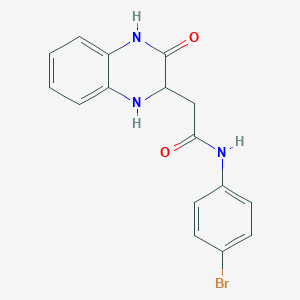

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a 4-bromophenyl group linked via an acetamide bridge to a partially saturated quinoxaline scaffold with a ketone at position 2. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathogens.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQNXRCCTGRKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization

A modified microwave irradiation method yields high-purity tetrahydroquinoxalin-3-one intermediates. For example:

-

Reactants : 1,2-Diaminobenzene (4.3 g, 39.8 mmol) and oxalic acid dihydrate (5.0 g, 39.7 mmol) in water.

-

Conditions : Microwave irradiation at 400 W for 3 minutes, followed by cooling and crystallization.

-

Mechanism : Cyclodehydration forms the diketone structure, which is subsequently reduced to the tetrahydroquinoxalin-3-one.

Chlorosulfonation for Functionalization

To introduce sulfonyl groups for further derivatization:

-

Reactants : Quinoxaline-2,3-dione (10.0 g, 38.4 mmol) reacts with chlorosulfonic acid at 110°C.

-

Product : 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (14a).

-

Application : This intermediate facilitates nucleophilic substitution with amines or azides for side-chain modifications.

Incorporation of the N-(4-Bromophenyl)acetamide Group

The acetamide side chain is introduced via amide coupling or alkylation reactions.

Direct Amide Coupling

A two-step process links the tetrahydroquinoxalinone core to 4-bromoaniline:

-

Synthesis of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic Acid :

-

Amide Bond Formation :

Alkylation of Tetrahydroquinoxalinone

An alternative route involves alkylating the secondary amine of tetrahydroquinoxalinone:

-

Reactants : Tetrahydroquinoxalin-3-one (1 eq) and N-(4-bromophenyl)-2-bromoacetamide (1.1 eq).

-

Conditions : K₂CO₃ in DMF at 60°C for 12 hours.

Comparative Analysis of Methods

Optimization Challenges and Solutions

-

Regioselectivity : The alkylation method risks N- vs. O-alkylation. Using bulky bases (e.g., DBU) improves N-selectivity.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves unreacted starting materials.

-

Scale-Up : Microwave methods reduce reaction time from hours to minutes, enhancing scalability.

Characterization Data

-

¹H NMR (DMSO-d₆): δ 7.83 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.94 (t, 2H, NH), 2.89 (m, 4H, quinoxaline-H).

Industrial-Scale Synthesis (Sigma-Aldrich Protocol)

Sigma-Aldrich’s discontinued product (Ref. R411906) utilized:

-

Starting Material : Pre-formed tetrahydroquinoxalin-3-one (95% purity).

-

Coupling : EDC/HOBt-mediated reaction with N-(4-bromophenyl)acetic acid.

Emerging Techniques

Chemical Reactions Analysis

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Variations in the Aromatic Ring Substituents

The substituent on the phenyl ring significantly influences electronic properties and bioactivity:

Key Insight: Electron-withdrawing groups (–Br, –NO₂, –CF₃) generally enhance antimicrobial and binding properties, while electron-donating groups (–CH₃, –OCH₂CH₃) reduce efficacy .

Modifications in the Quinoxaline Scaffold

The tetrahydroquinoxaline moiety’s substitutions impact conformational flexibility and target interactions:

Key Insight : The 3-oxo group in the target compound optimizes hydrogen-bonding interactions, while bulkier substituents (e.g., benzoyl) may hinder membrane penetration .

Antimicrobial Activity Comparative Analysis

Data from in vitro studies highlight substituent-dependent efficacy:

Biological Activity

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the biological activity of this compound, presenting data from various studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features a bromophenyl group and a tetrahydroquinoxaline moiety, which are critical for its biological activity.

Research indicates that compounds similar to N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide may function as inhibitors of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells. P-gp acts as an efflux pump, reducing the intracellular concentration of various chemotherapeutic agents. By inhibiting P-gp, these compounds can enhance the efficacy of chemotherapy by increasing drug retention in cancer cells .

Anticancer Activity

A study evaluating tetrahydroquinolinone derivatives demonstrated that they exhibit potent anticancer properties. The compound was tested against various cancer cell lines, showing significant cytotoxic effects. The results indicated that it could potentially serve as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | P-glycoprotein inhibition |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study reported that derivatives with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Case Studies

- Case Study on Drug Resistance : A study involving patient-derived xenografts demonstrated that treatment with N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide led to a reversal of drug resistance in models previously unresponsive to standard chemotherapy regimens.

- Clinical Implications : In clinical settings, compounds with similar structures have been investigated for their potential to enhance the effectiveness of existing anticancer drugs. This has implications for improving patient outcomes in resistant cancer cases.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d) identify key functional groups, such as acetamide protons (~2.1 ppm for CH) and aromatic signals from the bromophenyl moiety (~7.3–7.6 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for packing stability .

How can researchers address discrepancies in spectral data during characterization?

Advanced

Discrepancies in NMR or mass spectrometry data may arise from impurities or tautomeric forms. To resolve these:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by analyzing signal splitting at different temperatures.

- Comparative Crystallography : Cross-validate spectral assignments with X-ray-derived bond lengths and angles .

What strategies improve reaction yields in the synthesis of bromophenyl-acetamide derivatives?

Q. Advanced

- Optimized Coupling Reagents : Replace EDCl with HATU or DCC for sterically hindered substrates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive intermediates.

- In Situ Activation : Pre-activate carboxylic acids using NHS esters to enhance coupling efficiency .

How do substituents on the bromophenyl ring influence molecular conformation?

Advanced

Electron-withdrawing groups (e.g., Br, F) increase planarity between aromatic rings, as evidenced by dihedral angles (e.g., 66.4° in the title compound vs. 40° in fluorinated analogs). Computational methods (DFT) predict steric and electronic effects on conformation, which correlate with crystallographic data. Substituent position also affects intermolecular interactions (e.g., halogen bonding with Br) .

What role do intermolecular interactions play in the compound’s physicochemical properties?

Advanced

Hydrogen bonds (N–H⋯O) and weak interactions (C–H⋯F) stabilize crystal packing, influencing solubility and melting points. For example, strong N–H⋯O networks in the title compound reduce solubility in polar aprotic solvents. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability under varying conditions .

How can researchers validate potential biological activity based on structural analogs?

Q. Advanced

- Molecular Docking : Use crystal structures to model interactions with target proteins (e.g., penicillin-binding proteins due to structural similarity to benzylpenicillin).

- SAR Studies : Compare activity of analogs with varying substituents (e.g., 4-bromo vs. 4-chloro) to identify pharmacophoric motifs.

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using fluorometric or colorimetric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.